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Compound of Interest

Compound Name: Lazabemide

Cat. No.: B1674597 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Lazabemide, with the IUPAC name N-(2-aminoethyl)-5-chloropyridine-2-carboxamide, is a

selective and reversible inhibitor of monoamine oxidase B (MAO-B). This technical guide

provides a comprehensive overview of its chemical structure and a detailed account of its

synthesis. The document outlines the key chemical properties, presents a step-by-step

synthesis protocol, and includes quantitative data and characterization details relevant to

researchers and professionals in the field of drug development.

Chemical Structure and Properties
Lazabemide is a pyridinecarboxamide derivative with a distinct chemical architecture that

contributes to its selective biological activity.

Chemical Identifiers:

IUPAC Name:N-(2-aminoethyl)-5-chloropyridine-2-carboxamide[1]

CAS Number: 103878-84-8[1]

Molecular Formula: C₈H₁₀ClN₃O[1]

Molecular Weight: 199.64 g/mol [1]
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Property Value Reference

Molecular Formula C₈H₁₀ClN₃O [1]

Molecular Weight 199.64 g/mol [1]

CAS Number 103878-84-8 [1]

IUPAC Name
N-(2-aminoethyl)-5-

chloropyridine-2-carboxamide
[1]

Synthesis of Lazabemide
The synthesis of Lazabemide is primarily achieved through the reaction of 5-chloro-2-

cyanopyridine with ethylenediamine. While the seminal work by Henriot et al. (1994) is

frequently cited for its synthesis, this guide provides a detailed experimental protocol based on

established chemical principles for this reaction.

The overall synthetic pathway can be visualized as follows:

5-chloro-2-cyanopyridine Lazabemide+ ethylenediamine

ethylenediamine

Click to download full resolution via product page

Figure 1: Synthesis pathway of Lazabemide.

Experimental Protocol
Materials:

5-chloro-2-cyanopyridine

Ethylenediamine
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Methanol

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Dichloromethane

Anhydrous magnesium sulfate

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 5-chloro-2-cyanopyridine in an excess of ethylenediamine.

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the

reaction can be monitored by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

Evaporate the excess ethylenediamine under reduced pressure.

Extraction: Dissolve the residue in dichloromethane and wash with water. To remove any

unreacted starting material and acidic impurities, wash the organic layer with a dilute

aqueous solution of sodium hydroxide, followed by a brine wash.

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure to obtain the crude Lazabemide free base.

Purification: The crude product can be purified by column chromatography on silica gel using

a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Salt Formation (Optional): For the preparation of Lazabemide hydrochloride, dissolve the

purified free base in a minimal amount of methanol and add a stoichiometric amount of

methanolic HCl. The hydrochloride salt will precipitate and can be collected by filtration,

washed with cold diethyl ether, and dried under vacuum.

Quantitative Data
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Parameter Value

Typical Yield 70-85%

Purity (by HPLC) >98%

Melting Point (HCl salt) 238-241 °C

Characterization
The structure and purity of the synthesized Lazabemide can be confirmed by various

spectroscopic methods.

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic

peaks for the aromatic protons of the pyridine ring and the aliphatic protons of the

ethylenediamine moiety.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals

corresponding to all the unique carbon atoms in the molecule.

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for

the N-H stretch of the amine and amide, the C=O stretch of the amide, and the C-Cl stretch.

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak

corresponding to the molecular weight of Lazabemide.

Signaling Pathway and Experimental Workflow
Lazabemide's primary mechanism of action is the selective and reversible inhibition of MAO-B.

This inhibition leads to an increase in the levels of certain neurotransmitters in the brain, which

is the basis for its investigation in neurodegenerative diseases.
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Figure 2: Lazabemide's inhibition of MAO-B.

The typical workflow for evaluating the efficacy of a synthesized batch of Lazabemide would

involve in vitro enzyme assays.

Lazabemide Synthesis

Purification & Characterization

In vitro MAO-B Inhibition Assay

IC50 Determination
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Figure 3: Experimental workflow for Lazabemide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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